4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring that is substituted with functional groups including benzyl, tert-butyl, and hydroxymethyl. The presence of these groups contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate falls under the category of piperazine derivatives, which are known for their diverse biological activities. These compounds are often explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
The synthesis of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves several key steps:
Industrial production may involve optimized synthetic routes that enhance scalability and cost-effectiveness, often utilizing continuous flow reactors to improve yield and purity while minimizing environmental impact.
The molecular structure of 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate features a piperazine core with various substituents:
The compound has a boiling point that remains unspecified in available literature but is characterized by its stability under refrigeration conditions. The InChI Key for this compound is OKWDDQLIGHSFEA-UHFFFAOYSA-N .
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that could lead to new derivatives with potentially enhanced properties.
The compound exhibits stability under proper storage conditions but may react under certain conditions typical for compounds containing hydroxymethyl and carboxylic functionalities.
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a precursor or active ingredient in drug development. Its unique structure suggests possible utility in designing compounds with specific biological activities .
Enantiomeric purity of 4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is achieved through stereospecific precursors and chiral catalysts. The (S)-enantiomer is synthesized via hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate using 10% Pd/C in methanol under H₂ atmosphere. This yields (S)-1-Boc-2-(hydroxymethyl)piperazine at 91.82% efficiency (m/z: 217.3 [M+H]⁺) . The (R)-enantiomer (CAS: 930782-89-1) employs analogous asymmetric hydrogenation or chiral resolution techniques, with vendors confirming availability of both enantiopure dicarboxylate intermediates [2] [6]. Key stereochemical control points include:
Table 1: Chiral Building Blocks for Enantioselective Synthesis
| Enantiomer | CAS Number | Precursor | Catalyst System |
|---|---|---|---|
| (S)-isomer | 1030377-21-9 | (S)-4-benzyl 1-tert-butyl dicarboxylate | 10% Pd/C, H₂/MeOH |
| (R)-isomer | 930782-89-1 | (R)-4-benzyl 1-tert-butyl dicarboxylate | 10% Pd/C, H₂/MeOH |
Orthogonal protection using tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups enables regioselective piperazine modification. The title compound exemplifies this strategy:
O=C(N1C(CO)CN(C(OCC2=CC=CC=C2)=O)CC1)OC(C)(C)C [4]. Recent advances include ionic liquid-catalyzed Boc installation (e.g., imidazolium salts activating Boc₂O) for higher regioselectivity [8]. Solvent polarity dictates reaction efficiency and byproduct formation. Methanol optimizes hydrogenolysis kinetics for the title compound:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: